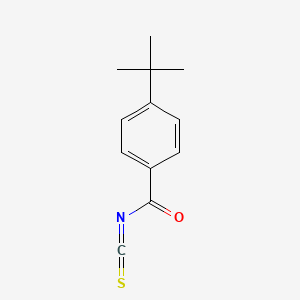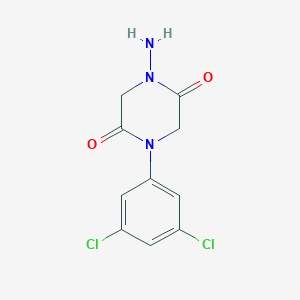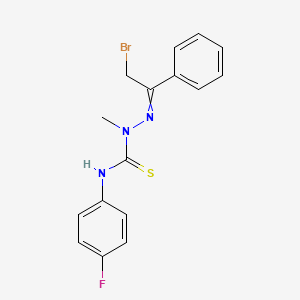![molecular formula C13H7F3N2O3S B3042942 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde CAS No. 680218-08-0](/img/structure/B3042942.png)
3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde
Vue d'ensemble
Description
3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde is an organic compound that features a nitro group, a trifluoromethyl group, and a pyridylthio group attached to a benzaldehyde core
Méthodes De Préparation
The synthesis of 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzaldehyde ring.
Thioether Formation: Coupling of the pyridylthio group to the benzaldehyde ring.
Trifluoromethylation: Introduction of the trifluoromethyl group to the pyridine ring.
Reaction conditions often involve the use of strong acids for nitration, thiol reagents for thioether formation, and trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane for the final step .
Analyse Des Réactions Chimiques
3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Applications De Recherche Scientifique
3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The pyridylthio group can interact with specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde include:
4-Nitro-3-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the pyridylthio group.
3-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl and aldehyde groups but lacks the nitro and pyridylthio groups.
2-Nitro-4-(trifluoromethyl)benzoic acid: Contains the nitro and trifluoromethyl groups but has a carboxylic acid instead of an aldehyde
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-nitro-4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O3S/c14-13(15,16)9-2-4-12(17-6-9)22-11-3-1-8(7-19)5-10(11)18(20)21/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKKFHUHOZSICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'1-(2-chloroacetyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}ethanohydrazide](/img/structure/B3042860.png)
![2-{[5-[(2,6-dichlorobenzyl)thio]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B3042861.png)



![N1-(4-fluorophenyl)-2-[2-bromo-1-(4-bromophenyl)ethylidene]-1-methylhydrazine-1-carbothioamide](/img/structure/B3042868.png)
![N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042870.png)
![1-[(E)-(2-bromo-1-phenylethylidene)amino]-1-(2-hydroxyethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3042871.png)
![N1-(2,4-dimethylphenyl)-2-[4-chloro-1-(4-fluorophenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B3042872.png)
![2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042874.png)
![2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042877.png)
![8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde](/img/structure/B3042879.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea](/img/structure/B3042880.png)
![3-[2,6-Dichloro-4-(trifluoromethyl)benzyl]-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B3042881.png)
